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bis(difluoromethoxy)pyrimidine

Cat. No.: B1317642 Get Quote

An In-depth Technical Guide on the Potential Research Applications of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

natural molecules and synthetic drugs with a wide array of biological activities, including anti-

cancer, anti-viral, and anti-inflammatory properties.[1][2] Its prevalence in FDA-approved drugs

underscores its significance as a "privileged scaffold" in drug discovery. Concurrently, the

introduction of fluorine-containing functional groups is a well-established strategy to enhance

the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses

on the potential research applications of a unique molecule combining these features: 2-
Amino-4,6-bis(difluoromethoxy)pyrimidine.

While direct research on this specific compound is not yet widely published, this document

extrapolates its potential applications based on the known properties of the difluoromethoxy (-

OCHF₂) group and the extensive biological activities of structurally related 2-aminopyrimidine

derivatives. This guide aims to provide a solid rationale and practical experimental frameworks

for researchers interested in exploring its therapeutic potential.
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Core Compound Details
Basic identifiers for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine are provided below.

Property Value

Chemical Name 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

CAS Number 86209-44-1

Molecular Formula C₆H₅F₄N₃O₂

Molecular Weight 227.12 g/mol

Synonym 4,6-Bis(difluoromethoxy)-2-pyrimidinamine

The Difluoromethoxy Group: A Key to Enhanced
Properties
The difluoromethoxy (-OCHF₂) group is increasingly utilized in medicinal chemistry as a

bioisosteric replacement for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl

(-OH).[3][4] Its unique electronic properties can significantly enhance a molecule's drug-like

characteristics.
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Physicochemical Property Description

Metabolic Stability

The C-F bonds are stronger than C-H bonds,

making the -OCHF₂ group resistant to oxidative

metabolism (e.g., O-demethylation), which can

lead to a longer plasma half-life.[4]

Lipophilicity

The -OCHF₂ group increases lipophilicity, which

can improve membrane permeability and

bioavailability. It is considered a "lipophilic

hydrogen bond donor".[3][5]

Hydrogen Bonding Capability

Unlike the trifluoromethoxy (-OCF₃) group, the -

OCHF₂ group retains a polarized C-H bond that

can act as a weak hydrogen bond donor,

potentially enhancing target binding affinity.[3][5]

Conformational Effects

The steric and electronic nature of the -OCHF₂

group can influence the molecule's

conformation, locking it into a more bioactive

shape for a specific target.

Bioisosterism

It serves as a bioisostere for hydroxyl, thiol, and

amine functionalities, allowing for fine-tuning of

a compound's properties while maintaining key

interactions.[3]

Postulated Synthetic Pathway
A direct, published synthesis for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is not readily

available. However, a plausible synthetic route can be postulated based on established

methods for analogous pyrimidines, such as the dimethoxy and dichloro derivatives.[6][7][8]

The most likely pathway involves the conversion of a dihydroxy pyrimidine precursor to a

dichloro intermediate, followed by nucleophilic substitution with a difluoromethoxy source.
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2-Amino-4,6-dihydroxypyrimidine

2-Amino-4,6-dichloropyrimidine
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  (e.g., POCl₃, N,N-dimethylaniline)  

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

  Nucleophilic Substitution
  (Source of -OCHF₂, e.g., NaOCHF₂ or
  reagents for difluoromethoxylation)  
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Caption: Postulated two-step synthesis of the target compound.

Experimental Protocol: General Synthesis of 2-Amino-
4,6-dichloropyrimidine (Precursor)
This protocol is adapted from established procedures for the chlorination of 2-amino-4,6-

dihydroxypyrimidine.[7]

Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition

funnel, charge phosphorus oxychloride (POCl₃, ~3.5 eq) and 2-amino-4,6-

dihydroxypyrimidine (1.0 eq).

Heating: Heat the mixture to approximately 60°C.

Addition of Base: Slowly add N,N-dimethylaniline (~2.0 eq) over several hours while

maintaining the temperature between 60-70°C.

Reaction Monitoring: Stir the mixture for an additional hour after the addition is complete.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Carefully pump the reaction mixture into a separate vessel containing water, with

cooling. The product will precipitate.

Isolation: Filter the solid precipitate, wash thoroughly with water to remove impurities, and

dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Potential Research Applications & Experimental
Frameworks
The true potential of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine lies in the diverse

biological activities demonstrated by its structural analogs. Below are several promising

avenues for research, complete with hypothetical mechanisms and detailed experimental

protocols.

As a Kinase Inhibitor for Oncology
Rationale: 2-Amino-4,6-diarylpyrimidine derivatives have shown significant inhibitory activity

against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[9] The 2-

aminopyrimidine core is a common scaffold in many FDA-approved kinase inhibitors (e.g.,

Imatinib). The difluoromethoxy groups could enhance binding affinity and improve the

pharmacokinetic profile compared to existing inhibitors.
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Caption: Hypothesized inhibition of the ABL1 kinase signaling pathway.

This protocol provides a general method for assessing inhibitory activity against a target

kinase.[10]

Reagents: Recombinant ABL1 kinase, kinase-specific peptide substrate, ATP, and a

luminescence-based kinase assay kit (e.g., ADP-Glo™).

Compound Preparation: Prepare a stock solution of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine in DMSO. Create a series of dilutions to determine the

IC₅₀ value.

Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various

concentrations, the ABL1 enzyme, and the specific substrate.

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time

(e.g., 60 minutes).
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Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-

Glo™ reagent. This reagent converts the ADP generated into a luminescent signal.

Data Analysis: Measure luminescence using a plate reader. The signal is inversely

proportional to kinase activity. Calculate the percent inhibition for each compound

concentration and determine the IC₅₀ value using non-linear regression analysis. A known

inhibitor (e.g., Imatinib) should be used as a positive control.

As an Anti-inflammatory Agent via Nitric Oxide Inhibition
Rationale: 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the

production of nitric oxide (NO) in immune-activated macrophages.[8] Overproduction of NO is a

hallmark of chronic inflammation. The electron-withdrawing nature of the difluoromethoxy

groups could modulate the electronic properties of the pyrimidine ring, potentially leading to

potent inhibition of inducible nitric oxide synthase (iNOS).
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iNOS Expression
& Activity

 Induces 

Nitric Oxide (NO)
Production

 Catalyzes 

Test Compound

 Inhibits 

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://www.benchchem.com/product/b1317642?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical workflow for NO production and its inhibition.

This protocol is based on the Griess assay for measuring nitrite, a stable metabolite of NO.[11]

[12]

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS

until they reach 80-90% confluency.

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them

to adhere overnight.

Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine for 1-2 hours.

Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells

except the negative control.

Incubation: Incubate the plate for 24 hours.

Griess Assay:

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

Incubate in the dark at room temperature for 10-15 minutes.

Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Calculate the concentration of nitrite in the samples and determine the percentage of NO

inhibition. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control. A

parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.

Summary of Biological Activities of Related
Compounds
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To provide a broader context for potential research, the following table summarizes the

documented biological activities of various 2-aminopyrimidine derivatives.

Compound Class Biological Activity Target(s)
IC₅₀ Values /
Potency

2-Amino-4,6-

diarylpyrimidines[9]

Anti-cancer (Chronic

Myeloid Leukemia)
ABL1 Tyrosine Kinase

Lead compounds

show IC₅₀ values of

8.77 µM (K562 cells)

and 3.35 µM (ABL1

kinase).

5-Fluoro-2-amino-4,6-

dichloropyrimidine[8]
Anti-inflammatory

Nitric Oxide

Production

IC₅₀ of 2 µM for NO

inhibition in mouse

peritoneal cells.

2-Amino-4,6-

disubstituted-

pyrimidine-5-

carbonitriles[13]

A₁ Adenosine

Receptor Antagonism
A₁AR

High potency and

selectivity for the A₁

adenosine receptor.

Substituted 2-

Aminopyrimidines[14]

β-Glucuronidase

Inhibition
β-Glucuronidase

Lead compound

showed an IC₅₀ of 2.8

µM, significantly more

potent than the

standard (45.75 µM).

2-Amino-4,6-

diarylpyrimidines[15]
Anti-diabetic

α-glucosidase & α-

amylase

Dual inhibitors with

IC₅₀ values as low as

0.087 µM for α-

glucosidase and 0.189

µM for α-amylase.

Conclusion
While 2-Amino-4,6-bis(difluoromethoxy)pyrimidine remains an under-explored molecule, its

structural features—a proven biologically active 2-aminopyrimidine core and two strategically

placed difluoromethoxy groups—make it a highly compelling candidate for drug discovery and

development. The physicochemical advantages conferred by the -OCHF₂ moieties, such as
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enhanced metabolic stability and unique hydrogen bonding capabilities, suggest that this

compound could offer superior properties compared to its non-fluorinated or methoxylated

analogs. The potential applications in oncology and inflammatory diseases are particularly

promising, given the strong evidence from related structures. The experimental frameworks

provided in this guide offer a clear path for researchers to begin systematically investigating the

therapeutic potential of this novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6718961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693052/
https://pubmed.ncbi.nlm.nih.gov/37096830/
https://pubmed.ncbi.nlm.nih.gov/37096830/
https://pubmed.ncbi.nlm.nih.gov/37096830/
https://www.benchchem.com/product/b1317642#2-amino-4-6-bis-difluoromethoxy-pyrimidine-potential-research-applications
https://www.benchchem.com/product/b1317642#2-amino-4-6-bis-difluoromethoxy-pyrimidine-potential-research-applications
https://www.benchchem.com/product/b1317642#2-amino-4-6-bis-difluoromethoxy-pyrimidine-potential-research-applications
https://www.benchchem.com/product/b1317642#2-amino-4-6-bis-difluoromethoxy-pyrimidine-potential-research-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1317642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

